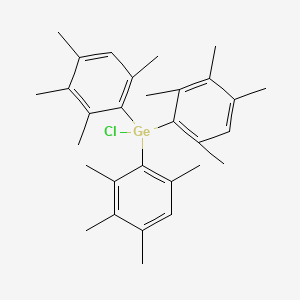
Chlorotris(2,3,4,6-tetramethylphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(2,3,4,6-tetramethylphenyl)germane is a chemical compound with the molecular formula C30H39ClGe. It is known for its unique structure, which includes a germanium atom bonded to three 2,3,4,6-tetramethylphenyl groups and one chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chlorotris(2,3,4,6-tetramethylphenyl)germane typically involves the reaction of germanium tetrachloride (GeCl4) with 2,3,4,6-tetramethylphenyl lithium (C10H13Li) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorotris(2,3,4,6-tetramethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds .
Applications De Recherche Scientifique
Chlorotris(2,3,4,6-tetramethylphenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism by which Chlorotris(2,3,4,6-tetramethylphenyl)germane exerts its effects involves interactions with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Chlorotris(2,3,4,6-tetramethylphenyl)germane can be compared with other organogermanium compounds, such as:
Tetramethylgermane (Ge(CH3)4): Unlike this compound, this compound contains only methyl groups bonded to the germanium atom.
Triphenylgermane (Ge(C6H5)3H): This compound has phenyl groups instead of 2,3,4,6-tetramethylphenyl groups.
Chlorotriphenylgermane (Ge(C6H5)3Cl): Similar to this compound, but with phenyl groups instead of tetramethylphenyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Propriétés
| 90753-14-3 | |
Formule moléculaire |
C30H39ClGe |
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
chloro-tris(2,3,4,6-tetramethylphenyl)germane |
InChI |
InChI=1S/C30H39ClGe/c1-16-13-19(4)28(25(10)22(16)7)32(31,29-20(5)14-17(2)23(8)26(29)11)30-21(6)15-18(3)24(9)27(30)12/h13-15H,1-12H3 |
Clé InChI |
NFISXCDDGNNSAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)[Ge](C2=C(C=C(C(=C2C)C)C)C)(C3=C(C=C(C(=C3C)C)C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


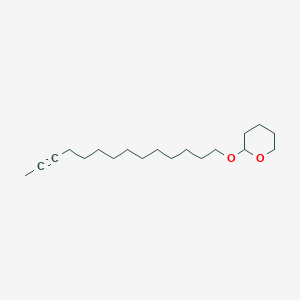

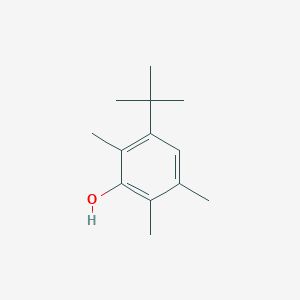
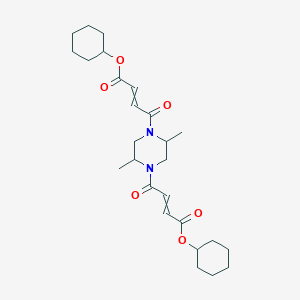

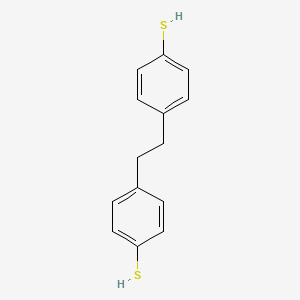
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
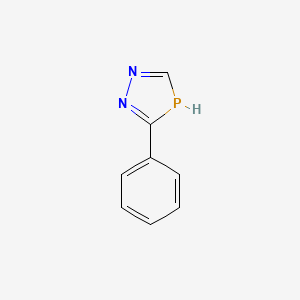
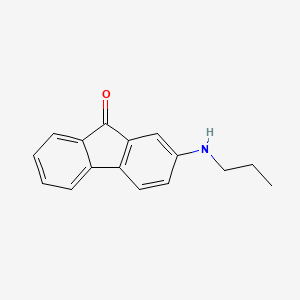

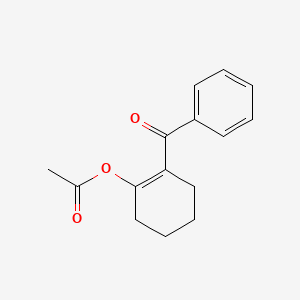

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)

